molecular formula C4H6F6O6S2Si B8724762 Dimethylbis(trifluoromethylsulfonyloxy)silane CAS No. 27607-78-9

Dimethylbis(trifluoromethylsulfonyloxy)silane

Cat. No. B8724762
CAS RN: 27607-78-9
M. Wt: 356.3 g/mol
InChI Key: KDIVFKYGCLMDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247341B2

Procedure details

An oven-dried 100 mL-RB flask is charged with dichlorodimethylsilane (6.45 g, 0.05 mol). Then trifluoromethanesulfonic acid (15 g, 0.10 mol) is added dropwise. The mixture is heated at 60° C. until no HCl evolves. The residue is distilled to yield 10.7 g (60%) of the product as a clear liquid. 1H NMR (500 MHz, CDCl3, in ppm) δ 0.88 (s, 6H).
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[Si:2](Cl)([CH3:4])[CH3:3].[F:6][C:7]([F:13])([F:12])[S:8]([OH:11])(=[O:10])=[O:9].Cl>>[F:6][C:7]([F:13])([F:12])[S:8]([O:11][Si:2]([O:11][S:8]([C:7]([F:13])([F:12])[F:6])(=[O:10])=[O:9])([CH3:4])[CH3:3])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
6.45 g
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)O[Si](C)(C)OS(=O)(=O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.